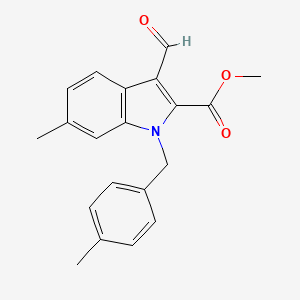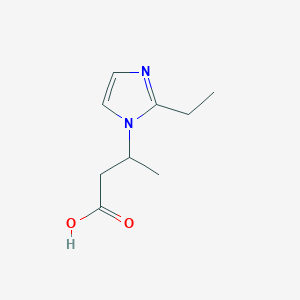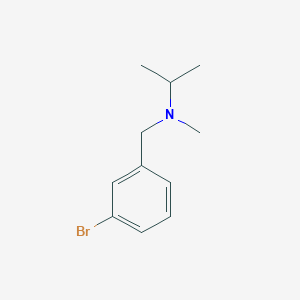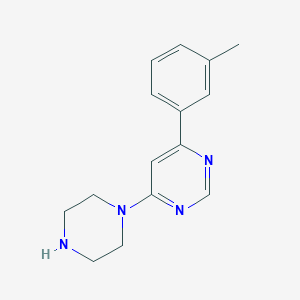
5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound with a wide range of applications in the field of scientific research. It is a highly versatile compound with a broad range of potential applications in the laboratory. This compound has been studied extensively in the fields of biochemistry and physiology, and has been found to have numerous advantages for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to act as a ligand, binding to and activating various proteins and enzymes. For example, this compound has been shown to bind to and activate the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to bind to and activate the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of inflammatory mediators. Furthermore, this compound has been shown to act as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-gamma), which is involved in the regulation of a variety of metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2
Applications De Recherche Scientifique
5-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been used in the synthesis of novel anti-cancer agents, such as the compound 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine-2-carboxamide. This compound has also been used as a starting material in the synthesis of various other compounds, such as the compound 5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine-3-carboxylic acid.
Propriétés
IUPAC Name |
5-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUTVRYDVNZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)
![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)

![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)

![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}propanoic acid](/img/structure/B1387280.png)
![3-[6-(2-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387281.png)
![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)